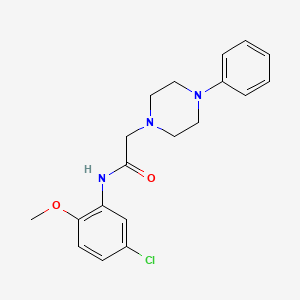![molecular formula C23H16N2 B11546558 N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]-4-methylaniline](/img/structure/B11546558.png)
N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]-4-methylaniline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The specific structure of this compound includes a quinoline moiety fused with an indene ring, making it a unique and interesting subject for chemical research.
Preparation Methods
The synthesis of N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]-4-methylaniline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 11H-indeno[1,2-b]quinoline with 4-methylaniline in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in a solvent such as ethanol or methanol, followed by purification through recrystallization .
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]-4-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline compounds.
Scientific Research Applications
N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]-4-methylaniline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the study of reaction mechanisms and kinetics.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
N-[(11Z)-11H-indeno[1,2-b]quinolin-11-ylidene]-4-methylaniline can be compared with other similar compounds, such as:
N-Cyclohexyl-2,3-dimethyl-11H-indeno[1,2-b]quinolin-11-imine: This compound has a similar indenoquinoline structure but differs in its substituents, leading to different chemical and biological properties.
11H-Indeno[1,2-b]quinoxalin-11-one derivatives: These compounds share the indenoquinoline core but have different functional groups, resulting in varied applications and reactivities.
The uniqueness of this compound lies in its specific structure and the presence of the 4-methylaniline moiety, which imparts distinct chemical and biological properties.
properties
Molecular Formula |
C23H16N2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)indeno[1,2-b]quinolin-11-imine |
InChI |
InChI=1S/C23H16N2/c1-15-10-12-17(13-11-15)24-22-18-7-3-4-8-19(18)23-20(22)14-16-6-2-5-9-21(16)25-23/h2-14H,1H3 |
InChI Key |
UWTZXEAARWQSOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C3=CC=CC=C3C4=NC5=CC=CC=C5C=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11546477.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(9Z)-2-nitro-9H-fluoren-9-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11546498.png)
![4-nitro-2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11546503.png)
![4-[(E)-({3-[(4-fluorophenyl)carbonyl]phenyl}imino)methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11546508.png)
![N-(2-{(2E)-2-[1-(biphenyl-4-yl)propylidene]hydrazinyl}-2-oxoethyl)-2,2-diphenylacetamide (non-preferred name)](/img/structure/B11546509.png)
![4-Chloro-2-[(E)-[(3,4-dimethoxyphenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11546511.png)


![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11546530.png)

![4-[(E)-({2-[(3-Chlorophenyl)formamido]acetamido}imino)methyl]-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B11546541.png)
![4-[({4-Chloro-3-[(4-chlorophenyl)carbamoyl]phenyl}sulfonyl)amino]benzoic acid](/img/structure/B11546542.png)
![3-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11546551.png)